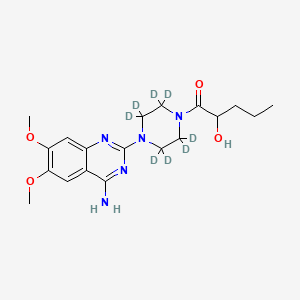

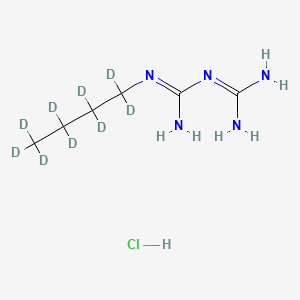

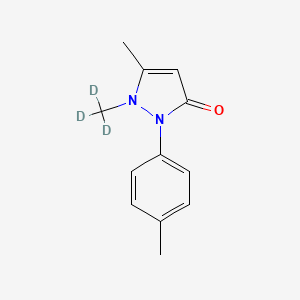

4'-Methylphenazone-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 4’-Methylphenazone-d3 involves several steps. One common method includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and deuteration. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid. Industrial production methods may vary but generally follow similar synthetic routes .

Chemical Reactions Analysis

4’-Methylphenazone-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, leading to the formation of substituted products

Scientific Research Applications

4’-Methylphenazone-d3 is widely used in scientific research, including:

Chemistry: It serves as a reference material in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: The compound is utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: It is employed in quality control and assurance processes to ensure the accuracy and precision of analytical measurements .

Mechanism of Action

The mechanism of action of 4’-Methylphenazone-d3 involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it is used to trace and quantify the presence of its non-labeled counterpart in various biological and chemical systems. This helps in understanding the dynamics and kinetics of the compound in different environments .

Comparison with Similar Compounds

4’-Methylphenazone-d3 can be compared with other similar compounds such as:

Phenazone: A non-labeled version used as an analgesic and antipyretic.

4-Methylphenazone: Similar in structure but without the deuterium labeling.

Antipyrine: Another pyrazolone derivative used in similar analytical applications.

The uniqueness of 4’-Methylphenazone-d3 lies in its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements compared to its non-labeled counterparts .

Properties

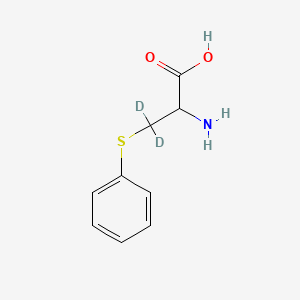

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

205.27 g/mol |

IUPAC Name |

5-methyl-2-(4-methylphenyl)-1-(trideuteriomethyl)pyrazol-3-one |

InChI |

InChI=1S/C12H14N2O/c1-9-4-6-11(7-5-9)14-12(15)8-10(2)13(14)3/h4-8H,1-3H3/i3D3 |

InChI Key |

CSVSLJZHBKTVNT-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CC(=O)N1C2=CC=C(C=C2)C)C |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(N2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Glu4]-Oxytocin](/img/structure/B12413330.png)